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molecular formula C9H12N2S B1300825 3,5-Dimethylphenylthiourea CAS No. 97480-60-9

3,5-Dimethylphenylthiourea

Cat. No. B1300825
M. Wt: 180.27 g/mol
InChI Key: XOAYHDJRYDSPJZ-UHFFFAOYSA-N
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Patent
US04491587

Procedure details

2-Amino-5,7-dimethylbenzothiazole was prepared by treatment of 3,5-dimethylaniline with ammonium thiocyanate and conversion of the resulting N-(3,5-dimethylphenyl)thiourea with bromine and chloroform (Barnikow and Bodeker Ber. 100(5), 1394), m.p. 142°-144°. 2-Amino-5,7-dimethylbenzothiazole, 6.16 g. (34.5 millimoles) was added to a solution of a pea-sized piece of sodium in 40 ml. of anhydrous ethanol. Ethoxymethylenemalononitrile, 4.22 g. (34.5 millimoles), was added to the solution and the mixture was heated at reflux for about 2 hrs. The precipitated solid was collected by filtration, washed with ethanol, and dried in vacuo at 100°, yielding 6.93 g. (72.7%) of the desired product which was a yellow solid, m.p. 239°-241°. A small portion was recrystallized from 95% ethanol and submitted for analysis, m.p. 241°-243°.
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Identifiers

REACTION_CXSMILES
CC1C=C(C=C(C)C=1)N.[S-]C#N.[NH4+].[CH3:14][C:15]1[CH:16]=[C:17]([NH:22][C:23]([NH2:25])=[S:24])[CH:18]=[C:19]([CH3:21])[CH:20]=1.BrBr.[NH2:28][C:29]1[S:30][C:31]2[C:37]([CH3:38])=[CH:36][C:35]([CH3:39])=[CH:34][C:32]=2[N:33]=1.[Na].C(O[CH:44]=[C:45]([C:48]#[N:49])[C:46]#[N:47])C>C(O)C.C(Cl)(Cl)Cl>[NH2:25][C:23]1[S:24][C:18]2[C:19]([CH3:21])=[CH:20][C:15]([CH3:14])=[CH:16][C:17]=2[N:22]=1.[CH3:39][C:35]1[CH:36]=[C:37]([CH3:38])[C:31]2[S:30][C:29]([N:28]=[C:44]=[C:45]([C:48]#[N:49])[C:46]#[N:47])=[N:33][C:32]=2[CH:34]=1 |f:1.2,^1:39|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=C(C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C=C(C=C2C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(34.5 millimoles), was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 100°
CUSTOM
Type
CUSTOM
Details
yielding 6.93 g
CUSTOM
Type
CUSTOM
Details
A small portion was recrystallized from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=C(C=C2C)C
Name
Type
product
Smiles
CC=1C=C(C2=C(N=C(S2)N=C=C(C#N)C#N)C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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